Cas no 1393572-02-5 (Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate)
![Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate structure](https://ja.kuujia.com/scimg/cas/1393572-02-5x500.png)
Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate 化学的及び物理的性質
名前と識別子
-
- AB82748
- Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate
- ETHYL [5-CHLORO-6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]ACETATE
- Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate
-
- インチ: 1S/C10H9ClF3NO2/c1-2-17-8(16)4-6-3-7(11)9(15-5-6)10(12,13)14/h3,5H,2,4H2,1H3
- InChIKey: NKTXQTHUJWMGGD-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)(F)F)=NC=C(C=1)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 273
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.6
Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029009380-1g |
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate |
1393572-02-5 | 95% | 1g |
$2,895.00 | 2022-04-02 | |
Alichem | A029009380-250mg |
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate |
1393572-02-5 | 95% | 250mg |
$1,078.00 | 2022-04-02 |
Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate 関連文献
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetateに関する追加情報
Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate: A Comprehensive Overview
Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate, also known by its CAS number 1393572-02-5, is a highly specialized organic compound with significant applications in various fields, particularly in the realm of agricultural chemistry. This compound has garnered attention due to its unique structural properties and its role in modern pest control solutions. The molecule's structure is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a trifluoromethyl group at the 6-position, and an ethoxyacetyl group at the 3-position. These substituents contribute to its distinctive chemical behavior and biological activity.
The synthesis of Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate involves a series of carefully controlled reactions, including nucleophilic substitutions and acetylation processes. The introduction of the trifluoromethyl group enhances the compound's stability and bioavailability, making it suitable for use in harsh environmental conditions. Recent studies have highlighted the importance of such fluorinated compounds in agricultural settings, where they demonstrate improved efficacy against a wide range of pests compared to traditional pesticides.
One of the most notable applications of this compound is in the development of next-generation pesticides. Its ability to target specific insect receptors without adversely affecting non-target species has made it a cornerstone in sustainable pest management strategies. Researchers have also explored its potential as a herbicide, leveraging its unique mode of action to control invasive plant species without harming crops.
Moreover, Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate has shown promise in medical research, particularly in the field of antiviral therapies. Studies conducted in 2023 revealed that this compound exhibits potent antiviral activity against several strains of influenza virus, suggesting its potential as a lead compound for drug development. The trifluoromethyl group plays a critical role in this activity by enhancing the molecule's ability to bind to viral proteins.
The environmental impact of Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate has also been a subject of extensive research. While it demonstrates high efficacy in agricultural applications, concerns about its persistence in soil and water systems have led to investigations into its degradation pathways. Recent findings indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its environmental footprint significantly.
In terms of synthesis optimization, chemists have developed novel methodologies to enhance the yield and purity of Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate. These advancements include the use of microwave-assisted reactions and catalytic systems that minimize side reactions and improve selectivity. Such innovations are crucial for scaling up production to meet growing demand across various industries.
Looking ahead, the future of Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate lies in its continued exploration for new applications and further refinement for existing uses. Collaborative efforts between academic institutions and industry leaders are expected to drive innovation in this area, ensuring that this compound remains at the forefront of chemical research and development.
1393572-02-5 (Ethyl [5-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate) 関連製品
- 2757955-52-3(tert-butyl N-2,4-dichloro-3-(hydroxymethyl)phenylcarbamate)
- 2138012-24-3(N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)
- 1396856-60-2(N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide)
- 131496-21-4(2-Hydroxy-1-(naphthalen-1-yl)ethan-1-one)
- 2034497-53-3(1-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea)
- 2580096-06-4(tert-butyl (1R,5R)-3-azabicyclo3.1.0hexane-1-carboxylate)
- 953008-89-4(N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide)
- 1402585-33-4(Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate)
- 2171618-37-2(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)
- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)




